1,4-Ethanopyridazino(1,2-b)phthalazine, 1,2,3,4,6,11-hexahydro-
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Overview
Description
1,4-Ethanopyridazino(1,2-b)phthalazine, 1,2,3,4,6,11-hexahydro- is a complex organic compound with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.3061 g/mol . This compound is part of the pyridazine family and is known for its unique structure, which includes a fused ring system combining pyridazine and phthalazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanopyridazino(1,2-b)phthalazine, 1,2,3,4,6,11-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of hydrazine derivatives and phthalic anhydride, followed by cyclization in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanopyridazino(1,2-b)phthalazine, 1,2,3,4,6,11-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives, while reduction could produce partially hydrogenated compounds .
Scientific Research Applications
1,4-Ethanopyridazino(1,2-b)phthalazine, 1,2,3,4,6,11-hexahydro- has several applications in scientific research:
- Medicine
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Properties
CAS No. |
72282-75-8 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2,11-diazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8-triene |
InChI |
InChI=1S/C14H18N2/c1-2-4-12-10-16-14-7-5-13(6-8-14)15(16)9-11(12)3-1/h1-4,13-14H,5-10H2 |
InChI Key |
WDRXTJPOLWBIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N3N2CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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